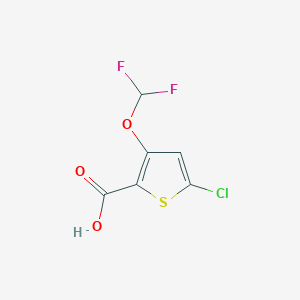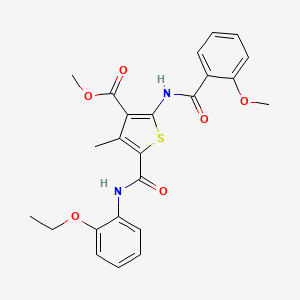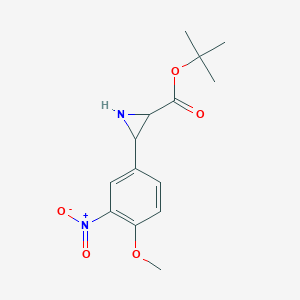
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, the introduction of a chloro group can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives, such as:
5-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-3-(trifluoromethoxy)thiophene-2-carboxylic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
5-Chloro-3-(methoxy)thiophene-2-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H3ClF2O3S |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClF2O3S/c7-3-1-2(12-6(8)9)4(13-3)5(10)11/h1,6H,(H,10,11) |
InChI Key |
GSPAPGMVKDDJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1OC(F)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)



